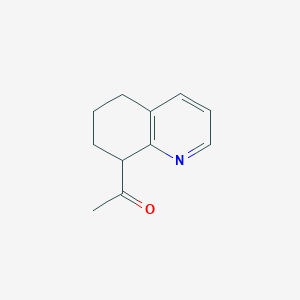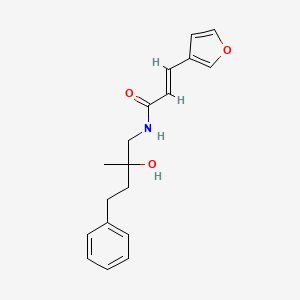
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acrylamide, also known as FPH1, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. It was first identified in a high-throughput screen for compounds that inhibit the Hippo signaling pathway, which is known to be involved in tumorigenesis. FPH1 has since been found to have a wide range of applications in scientific research, including as a tool for studying cell signaling pathways and as a potential therapeutic agent.
Applications De Recherche Scientifique
Mitigation of Food Contaminants
One notable application is in the context of mitigating acrylamide, furan, and 5-hydroxymethylfurfural (HMF) in food products. These compounds, formed in heat-treated foods, have been identified as potentially carcinogenic. Research has focused on elucidating their formation mechanisms and finding routes to reduce their levels in foods, thereby lowering consumer intake. Strategies include preventive measures such as using asparaginase and reducing thermal input, as well as removal interventions like vacuum treatment for already formed contaminants (Anese et al., 2013).
Inhibition of SARS Coronavirus Helicase
Another significant application is in the medical field, particularly targeting viral proteins. A closely related chemical compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been discovered to suppress the enzymatic activities of SARS coronavirus helicase, indicating potential as an inhibitor against SARS coronavirus. This demonstrates a promising avenue for antiviral drug development, highlighting the role of furan-acrylamide derivatives in inhibiting crucial viral processes without significant cytotoxicity (Lee et al., 2017).
Synthetic Chemistry and Materials Science
In synthetic chemistry, compounds with the furan and acrylamide moieties are utilized in creating polymers and other materials with specialized properties. For instance, the polymerization of acrylamide derivatives, including those with furan rings, has been explored for creating materials with unique physical and chemical properties. These research efforts contribute to the development of novel materials for various applications, including biotechnology and materials science. Studies have focused on mechanisms of polymerization, exploring conditions that influence the properties of the resultant polymers, and investigating their potential applications (Mori et al., 2005).
Environmental and Health Impact Studies
Moreover, the environmental and health impacts of acrylamide and furan compounds have been extensively studied. Research into their occurrence, formation mechanisms, toxicity, and methods for detection and reduction is crucial for food safety and public health. The analysis of these contaminants in foodstuffs is a complex challenge, given their small size and the wide range of concentrations in which they appear. The development of analytical methods for these substances in various food matrices is essential for monitoring and regulatory purposes (Wenzl et al., 2007).
Propriétés
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-18(21,11-9-15-5-3-2-4-6-15)14-19-17(20)8-7-16-10-12-22-13-16/h2-8,10,12-13,21H,9,11,14H2,1H3,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXSICVJXBCGNZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C=CC2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)/C=C/C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2682138.png)

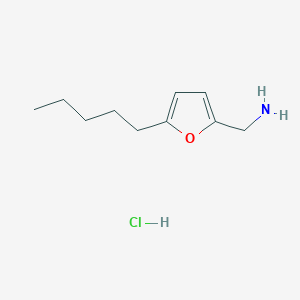
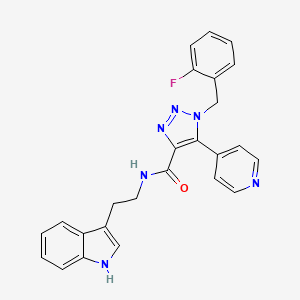


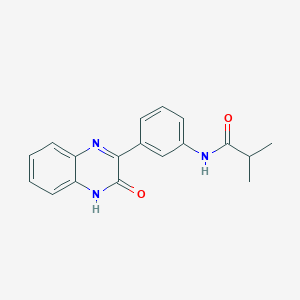

![1,4-dimethyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2682151.png)

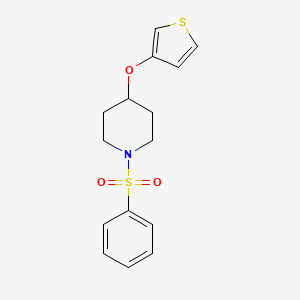
![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2682155.png)
![6-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2682156.png)
